molecular formula C16H16FNO3 B5424726 3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B5424726
M. Wt: 289.30 g/mol
InChI Key: CSZGBLQELAAZIK-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a bicyclic heptene structure with a carboxylic acid group. It also has a fluorine atom and a methyl group attached to a phenyl ring, which is further attached to the bicyclic structure via a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the various functional groups. The presence of the fluorine atom would likely have a significant effect on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the double bond in the bicyclic structure could undergo addition reactions. The fluorine atom might also influence the reactivity of the compound .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on its physical and chemical properties. For example, if it’s a strong acid or if it releases toxic fumes when heated .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing its side effects. If it’s a useful reactant in chemical synthesis, future research could explore new reactions it can participate in .

properties

IUPAC Name

3-[(4-fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-8-6-11(17)4-5-12(8)18-15(19)13-9-2-3-10(7-9)14(13)16(20)21/h2-6,9-10,13-14H,7H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZGBLQELAAZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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